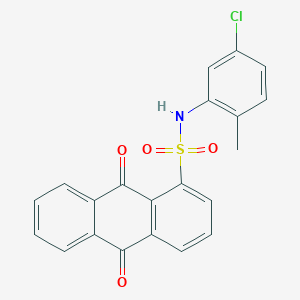
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA belongs to the family of anthracene sulfonamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not well understood. However, it is believed that N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide may interact with metal ions and other biomolecules in cells, leading to changes in cellular processes and signaling pathways. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescence properties and potential as an anti-cancer agent, N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its high selectivity and sensitivity towards certain metal ions. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based biosensors for the detection of metal ions in biological samples. Another potential area of research is the development of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide-based anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide and its potential applications in scientific research.
Synthesemethoden
The synthesis method of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. The overall yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is its use as a fluorescent probe for the detection of metal ions. N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been shown to exhibit high selectivity and sensitivity towards certain metal ions, including zinc, copper, and iron. This property makes N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide an attractive candidate for the development of biosensors for the detection of metal ions in biological samples.
Eigenschaften
Molekularformel |
C21H14ClNO4S |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H14ClNO4S/c1-12-9-10-13(22)11-17(12)23-28(26,27)18-8-4-7-16-19(18)21(25)15-6-3-2-5-14(15)20(16)24/h2-11,23H,1H3 |
InChI-Schlüssel |
HDBYUUGEVDWEPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281611.png)
![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)